molecular formula C10H13ClN4O2 B8178930 (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride

(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B8178930
M. Wt: 256.69 g/mol
InChI Key: RVODDPNUPAHYKG-FVGYRXGTSA-N
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Description

(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride is a phenylalanine derivative featuring an azidomethyl (-CH₂N₃) substituent on the aromatic ring. The azidomethyl group is highly reactive, enabling "click chemistry" applications, such as Huisgen cycloaddition, which is pivotal in drug discovery and biomaterial synthesis . This compound’s chiral center (2S-configuration) and amino acid backbone suggest similarities to pharmacologically active molecules like Melphalan, a phenylalanine-based anticancer agent .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.ClH/c11-9(10(15)16)5-7-1-3-8(4-2-7)6-13-14-12;/h1-4,9H,5-6,11H2,(H,15,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVODDPNUPAHYKG-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (2S)-2-amino-3-(4-bromophenyl)propanoic acid.

    Azidation: The bromine atom on the phenyl ring is substituted with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.

    Cycloaddition Reactions: The azide group can react with alkynes in a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Copper(I) Catalysts: Employed in cycloaddition reactions.

    Lithium Aluminum Hydride: Utilized for reduction reactions.

Major Products Formed

    Amines: Formed from the reduction of the azide group.

    1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

Structural Overview

The compound features an amino acid backbone with an azidomethyl substitution on the phenyl ring, which endows it with distinct reactivity, particularly in bioorthogonal chemistry. Its molecular formula is C10H12ClN4O2C_{10}H_{12}ClN_{4}O_{2}, and it possesses a molecular weight of approximately 250.258 g/mol.

Neurotransmitter Analog

Research indicates that (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride can function as a neurotransmitter analog. Its structural similarity to natural amino acids allows it to interact with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. Preliminary studies have shown that it may exhibit binding affinity to glutamate receptors, which are crucial in synaptic transmission and plasticity.

Bioorthogonal Chemistry

The presence of the azido group facilitates bioorthogonal reactions, making this compound valuable for labeling biomolecules in living systems. This property is particularly useful for tracking cellular processes and studying protein interactions without disrupting biological functions. Researchers have utilized click chemistry approaches involving this compound to visualize protein dynamics in live cells.

Synthesis of Peptidomimetics

This compound serves as a building block for the synthesis of peptidomimetics—compounds designed to mimic the structure and function of peptides. These peptidomimetics can exhibit enhanced stability and bioavailability compared to their natural counterparts, making them suitable candidates for drug development.

Interaction Studies

Studies have focused on the interaction of this compound with various receptors, particularly in the context of neurological disorders. The azido group allows for selective tagging during receptor-ligand interaction studies, providing insights into binding affinities and mechanisms of action .

Polymer Chemistry

The compound's azido functionality can be exploited in polymer chemistry to create functionalized polymers through click reactions. These polymers can be engineered for specific applications, such as drug delivery systems or biosensors, where controlled release and targeting are essential .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundAzidomethyl groupBioorthogonal reactivity
(R)-2-amino-3-(4-methoxyphenyl)propanoic acidMethoxy substitutionDifferent electronic properties affecting receptor binding
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acidTrifluoromethoxy groupEnhanced lipophilicity impacting pharmacokinetics

Case Study 1: Neurotransmitter Receptor Interaction

A study investigated the binding characteristics of this compound at glutamate receptors using radiolabeled assays. The results indicated significant receptor affinity, suggesting its potential role as a therapeutic agent in treating mood disorders.

Case Study 2: Click Chemistry in Live Cells

Researchers applied click chemistry techniques utilizing this compound to label proteins within live neuronal cells. The findings demonstrated successful visualization of protein interactions over time, illustrating the compound's utility in dynamic biological studies .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, the azide group can be converted to an amine, which may interact with biological targets such as enzymes or receptors. The phenyl ring and amino acid backbone can also contribute to binding interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride -CH₂N₃ C₁₀H₁₂ClN₃O₂ 257.68* Not specified Reactive azide for bioconjugation; chiral amino acid backbone Inferred
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride -N=NPh C₁₅H₁₆ClN₃O₂ 305.76 2137036-84-9 Azo group for photochemical studies; potential dye or sensor applications
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride -O-CF₃ C₁₀H₁₁ClF₃NO₃ 285.65 921609-34-9 Enhanced lipophilicity due to trifluoromethoxy group; possible CNS drug candidate
(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride -Cl, -F C₉H₁₀Cl₂FNO₂ 254.08 2375248-68-1 Halogenated aromatic ring for improved metabolic stability; antimicrobial research
Melphalan [(2S)-2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoic acid] -N(CH₂CH₂Cl)₂ C₁₃H₁₈Cl₂N₂O₂ 305.20 148-82-3 Alkylating anticancer agent; treats myeloma and ovarian cancer

*Calculated based on molecular formula.

Key Comparative Insights:

Substituent Reactivity :

  • The azidomethyl group in the target compound enables rapid bioconjugation, unlike the azo group in ’s analog, which is photoresponsive but less reactive in click chemistry .
  • Trifluoromethoxy () and halogenated () derivatives exhibit increased lipophilicity and metabolic stability, making them suitable for drug development .

Pharmacological Potential: Melphalan () demonstrates the therapeutic relevance of phenylalanine derivatives with bulky substituents (e.g., bis-chloroethylamino). The target compound’s azidomethyl group may offer novel mechanisms, such as targeted drug delivery via azide-alkyne cycloaddition .

Halogenated variants () prioritize steric and electronic effects for receptor interaction, contrasting with the azidomethyl group’s reactivity .

Biological Activity

(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride, also known as 4-(azidomethyl)-L-phenylalanine hydrochloride, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound features an azidomethyl group which contributes to its unique properties, particularly in the context of bioorthogonal chemistry and receptor interaction studies. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and case studies.

  • Molecular Formula : C10H13ClN4O2
  • Molecular Weight : 256.69 g/mol
  • SMILES Notation : Cl.NC@@HC(=O)O

The presence of the azido group allows for bioorthogonal reactions, making it a valuable tool in medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to its structural characteristics:

  • Neurotransmitter Analog : The compound may function as an analog to neurotransmitters, influencing receptor activity and signaling pathways associated with mood regulation and cognitive function.
  • Bioorthogonal Chemistry : The azido group facilitates click chemistry reactions, allowing researchers to label and track biomolecules within living systems .

Interaction with Receptors

Preliminary studies suggest that this compound interacts with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to varied physiological effects, including changes in mood and cognition.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
2-Amino-3-[4-(azidomethyl)phenyl]propanoic acidAzidomethyl groupPotential for further functionalization
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acidMethoxy substitutionDifferent electronic properties affecting receptor binding
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acidTrifluoromethoxy groupEnhanced lipophilicity affecting pharmacokinetics

This table illustrates how the azidomethyl group distinguishes this compound from others in its class, particularly regarding its reactivity and potential applications in research.

Neuropharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, studies have shown that amino acids with aromatic side chains can modulate neurotransmitter receptor activity, suggesting that this compound may also possess similar effects .

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